3-Oxopentanedioic acid

Catalog No.
S589760
CAS No.
542-05-2
M.F
C5H6O5
M. Wt
146.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopentanedioic acid

CAS Number

542-05-2

Product Name

3-Oxopentanedioic acid

IUPAC Name

3-oxopentanedioic acid

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

InChI

InChI=1S/C5H6O5/c6-3(1-4(7)8)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)

InChI Key

OXTNCQMOKLOUAM-UHFFFAOYSA-N

SMILES

C(C(=O)CC(=O)O)C(=O)O

Synonyms

3-oxo-Glutaric Acid; β-oxo-Glutaric Acid; 1,3-Dicarboxyacetone; 3-Ketoglutaric Acid; 3-Oxoglutaric Acid; 3-Oxopentanedioic Acid; Acetone-1,3-dicarboxylic Acid; s-Acetonedicarboxylic Acid; ; β-Oxoglutaric Acid;

Canonical SMILES

C(C(=O)CC(=O)O)C(=O)O

Chemical Properties and Availability

-Oxopentanedioic acid, also known as 3-oxoglutaric acid or β-ketoglutaric acid, is a simple dicarboxylic acid with the chemical formula C₅H₆O₅. It is a white, crystalline solid that is soluble in water.

Potential Applications in Research

-Oxopentanedioic acid has various potential applications in scientific research, including:

  • Organic synthesis: As a versatile intermediate, it can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Source: Selleck Chemicals, "3-Oxopentanedioic acid (1,3-Acetonedicarboxylic acid; 3-Oxoglutaric acid)":
  • Biochemical research: It plays a role in the citric acid cycle, also known as the Krebs cycle, which is a fundamental metabolic pathway in most living organisms. Studying this compound can contribute to the understanding of cellular metabolism and related diseases. Source: National Institutes of Health, "Citric Acid Cycle": )
  • Environmental research: 3-Oxopentanedioic acid can be found in natural environments and is involved in various biogeochemical processes. Research on this compound can contribute to the understanding of environmental biodegradation and the carbon cycle. Source: Journal of Environmental Quality, "Biodegradation of 3-Oxoglutaric Acid by Alcaligenes Alcaligenes":
  • Origin: 3-Oxopentanedioic acid is not typically found naturally but can be synthesized in a laboratory setting [].
  • Significance: This compound finds use as an intermediate in the synthesis of various organic compounds, including tropinone, a core structure found in some alkaloids [].

Molecular Structure Analysis

3-Oxopentanedioic acid has a five-carbon chain with a ketone group (C=O) at the third position and carboxylic acid groups (COOH) at both ends (1st and 5th positions). This structure gives it several key features:

  • Functional Groups: The presence of the ketone and carboxylic acid groups makes it a dicarboxylic ketone. These functional groups can participate in various chemical reactions.
  • Polarity: The carboxylic acid groups are highly polar due to the O-H bonds, making the molecule water-soluble [].
  • Acidity: Both carboxylic acid groups can donate protons (H+), making the molecule acidic.

Chemical Reactions Analysis

  • Synthesis: 3-Oxopentanedioic acid can be synthesized from various starting materials. A common method involves the condensation of succinic anhydride and acetic acid, followed by hydrolysis [].

Balanced Chemical Equation:

(CH2CO)2O + CH3COOH + H2O -> C5H6O5 + 2CH3COOH []

  • Decomposition: 3-Oxopentanedioic acid is reported to be unstable in solutions, decomposing upon storage []. The specific decomposition products are not well documented in scientific literature.
  • Other Reactions: Due to its functional groups, 3-Oxopentanedioic acid can participate in various condensation reactions, nucleophilic addition reactions, and decarboxylation reactions. However, specific examples relevant to scientific research would require further investigation in scientific literature.

Physical And Chemical Properties Analysis

  • Melting Point: Approximately 132 °C (decomposition) []
  • Density: 1.55 g/cm³ (at 20 °C) []
  • Solubility: Soluble in water []
  • Stability: Unstable in solutions, freshly prepared solutions are recommended [].
  • Limited Information: There is limited publicly available information regarding the specific hazards associated with 3-Oxopentanedioic acid.
  • General Precautions: As with any laboratory chemical, it is recommended to handle 3-Oxopentanedioic acid with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Physical Description

Solid

XLogP3

-0.7

Melting Point

138°C

UNII

IH7P7WO21P

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 13 of 15 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

542-05-2

Wikipedia

Acetonedicarboxylic acid

General Manufacturing Information

Pentanedioic acid, 3-oxo-: ACTIVE

Dates

Modify: 2023-08-15

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